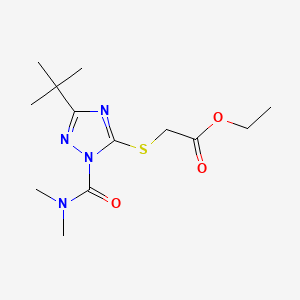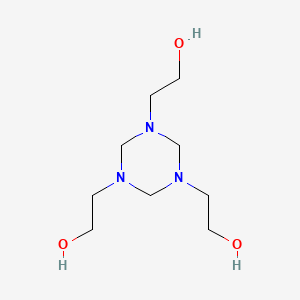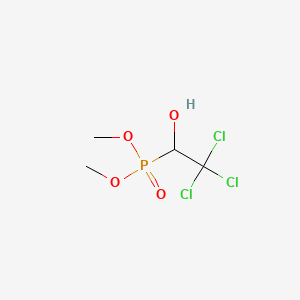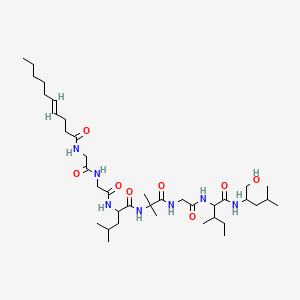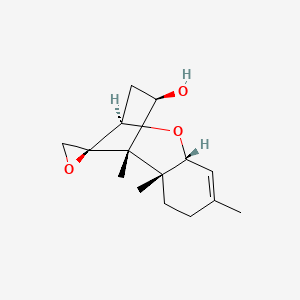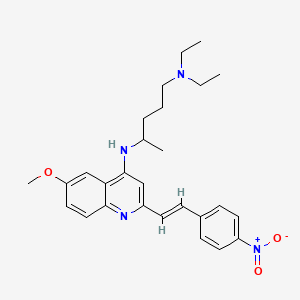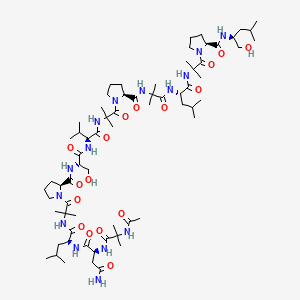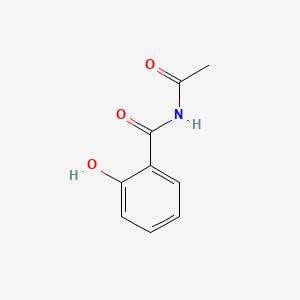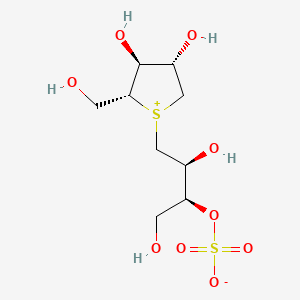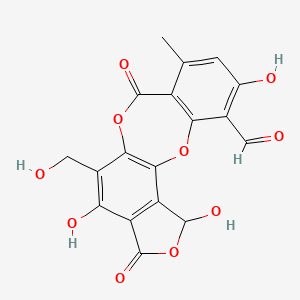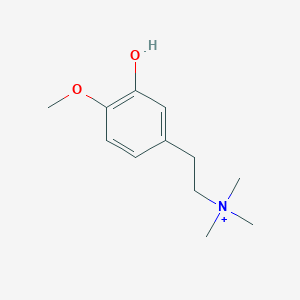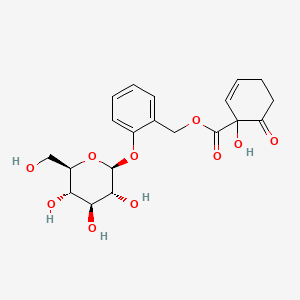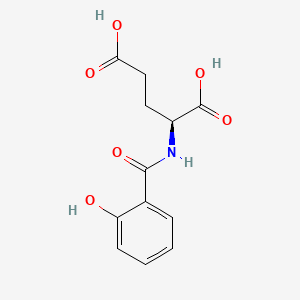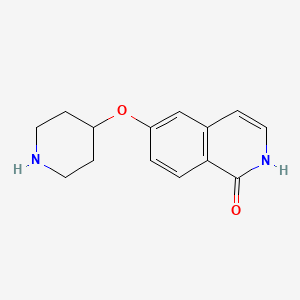
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Antagonists
Benzamide derivatives and their analogs, including 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, have been explored as histamine H3 receptor antagonists. These compounds exhibit potent binding affinity for H3 receptors and are significant in preliminary studies on functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).
Crystal Structures and Energy Frameworks
Research has been conducted on the crystal structures and energy frameworks of compounds structurally related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, which is critical for understanding their molecular interactions and potential applications in various fields (Ullah & Stoeckli-Evans, 2021).
Synthesis and Derivatives
There is significant research in the synthesis of related compounds, exploring their potential in creating new pharmaceuticals and materials. For example, the cyclization products of related compounds have led to the development of various derivatives with potential therapeutic applications (Paronikyan et al., 2016).
Photopolymerization Properties
Studies have been conducted on naphthalimide dyes, including derivatives of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, for their photopolymerization properties. These findings are significant in the fields of materials science and engineering (Yang et al., 2018).
Antischizophrenia Activity
Compounds related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one have been studied for their potential anti-schizophrenia activity. These findings contribute to the development of new therapeutic agents for mental health disorders (Jian-qi, 2011).
Opioid Receptor Antagonists
Research on derivatives of this compound has included their potential as opioid receptor antagonists, offering insights into new pain management therapies (Carroll et al., 2005).
Nociceptin Receptor Agonists
Studies on 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones, related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, have investigated their role as nociceptin receptor agonists, which could have implications in pain management (Mustazza et al., 2008).
Luminescent Properties
Research on compounds structurally similar to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one has focused on their luminescent properties and potential for photo-induced electron transfer, important for the development of new imaging technologies (Gan et al., 2003).
Propiedades
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXHQGMTHOKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one | |
CAS RN |
923359-38-0 | |
| Record name | SAR-407899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-407899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

